RM-581

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

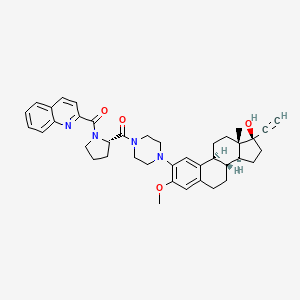

C40H46N4O4 |

|---|---|

分子量 |

646.8 g/mol |

IUPAC 名称 |

[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone |

InChI |

InChI=1S/C40H46N4O4/c1-4-40(47)18-16-31-29-13-11-27-24-36(48-3)35(25-30(27)28(29)15-17-39(31,40)2)42-20-22-43(23-21-42)38(46)34-10-7-19-44(34)37(45)33-14-12-26-8-5-6-9-32(26)41-33/h1,5-6,8-9,12,14,24-25,28-29,31,34,47H,7,10-11,13,15-23H2,2-3H3/t28-,29+,31-,34-,39-,40-/m0/s1 |

InChI 键 |

ATNNMGSUEUFVSK-UFRMBTGLSA-N |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)N5CCN(CC5)C(=O)[C@@H]6CCCN6C(=O)C7=NC8=CC=CC=C8C=C7)OC |

规范 SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)N5CCN(CC5)C(=O)C6CCCN6C(=O)C7=NC8=CC=CC=C8C=C7)OC |

产品来源 |

United States |

Foundational & Exploratory

The Mechanism of Action of RM-581: An Endoplasmic Reticulum Stress Inducer for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RM-581 is a novel aminosteroid (B1218566) derivative that has demonstrated significant anti-cancer activity in a range of preclinical models.[1][2][3][4][5][6] Its primary mechanism of action is the induction of endoplasmic reticulum (ER) stress, which subsequently triggers apoptosis in cancer cells.[1][2][3][5] This technical guide provides a comprehensive overview of the molecular pathways affected by this compound, supported by quantitative data from preclinical studies and detailed experimental protocols.

Introduction

This compound, a derivative of mestranol, has emerged as a promising therapeutic candidate for various malignancies, including pancreatic, prostate, and breast cancers.[1][2][3][4] Unlike conventional chemotherapeutic agents, this compound leverages a distinct mechanism centered on the aggravation of ER stress, a cellular process that becomes particularly critical in the highly proliferative and metabolically active environment of tumor cells.[3][5] This guide will dissect the core mechanism of this compound, presenting the current understanding of its action on a molecular level.

Core Mechanism of Action: Induction of Endoplasmic Reticulum Stress

The primary mechanism of action of this compound is the induction of profound and sustained endoplasmic reticulum (ER) stress, leading to programmed cell death (apoptosis) in cancer cells.[1][2][3] The ER is a critical organelle responsible for protein folding, lipid synthesis, and calcium homeostasis. Under conditions of cellular stress, such as the presence of this compound, the ER's capacity to perform these functions is overwhelmed, leading to the accumulation of unfolded or misfolded proteins—a state known as ER stress.

The Unfolded Protein Response (UPR)

In response to ER stress, cells activate a signaling network called the Unfolded Protein Response (UPR). The UPR initially aims to restore ER homeostasis by:

-

Temporarily halting protein translation.

-

Increasing the production of chaperone proteins to aid in protein folding.

-

Enhancing the degradation of misfolded proteins.

However, if the ER stress is severe and prolonged, as is the case with this compound treatment, the UPR switches from a pro-survival to a pro-apoptotic signaling pathway.

Key Mediators of this compound-Induced Apoptosis

Studies have shown that this compound treatment leads to the upregulation of key markers associated with terminal ER stress and apoptosis:

-

BIP (Binding Immunoglobulin Protein)/GRP78: An ER-resident chaperone protein whose increased expression is a hallmark of ER stress.[2][3]

-

CHOP (C/EBP Homologous Protein): A transcription factor that is strongly induced during prolonged ER stress and plays a central role in promoting apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins.[2][3]

-

HERP (Homocysteine-inducible ER protein): Another ER stress-inducible protein, the upregulation of which is observed following this compound treatment.[2]

The sustained activation of these markers indicates that this compound pushes cancer cells beyond the adaptive capacity of the UPR, committing them to apoptosis.

Disruption of Lipid Homeostasis

In addition to inducing the UPR, this compound has been observed to disrupt lipid biosynthesis.[3][5] This is significant as the ER is the primary site of cellular lipid synthesis. Treatment with this compound has been shown to decrease the expression of genes involved in the mevalonate (B85504) and fatty acid pathways.[5] This disruption of lipid metabolism likely contributes to the overall cellular stress and potentiation of apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Caption: Proposed mechanism of this compound-induced apoptosis via ER stress.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound from various preclinical studies.

Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PANC-1 | Pancreatic | 3.9 | [2] |

| PC-3 | Prostate (androgen-independent) | Not specified, but potent | [5] |

| MCF7 | Breast (luminal A) | 2.8 | [4] |

| BT-474 | Breast (luminal B) | Varies by study | [3] |

| MDA-MB-453 | Breast (HER2+) | Varies by study | [3] |

| MDA-MB-468 | Breast (TNBC) | Varies by study | [3] |

| MDA-MB-231 | Breast (TNBC) | Varies by study | [3] |

| SUM149PT | Breast (TNBC) | Varies by study | [3] |

TNBC: Triple-Negative Breast Cancer

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Route of Administration | Outcome | Reference |

| PANC-1 | Pancreatic | 10-60 mg/kg/day | Oral | Tumor regression | [2] |

| PC-3 | Prostate | Not specified | Not specified | Superior tumor blockade compared to docetaxel | [5] |

| LAPC-4 | Prostate | 3, 10, and 30 mg/kg | Oral | Complete tumor growth blockade | [6][7] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a representative method for determining the IC50 values of this compound in cancer cell lines.

Objective: To assess the dose-dependent effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., PANC-1, PC-3, MCF7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for this compound).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for ER Stress Markers

Objective: To detect the expression levels of ER stress-related proteins (BIP, CHOP) in response to this compound treatment.

Materials:

-

Cancer cells treated with this compound at a specified concentration and for various time points.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Primary antibodies against BIP, CHOP, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence detection reagent.

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the mechanism of action of this compound.

Caption: A typical experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a promising new class of anti-cancer agents that function by inducing terminal ER stress in tumor cells. Its efficacy in preclinical models of pancreatic, prostate, and breast cancer, including those resistant to standard therapies, highlights its therapeutic potential.[2][3][5] Future research should focus on elucidating the precise molecular target of this compound within the ER and further exploring its effects on lipid metabolism. While no clinical trial data for this compound is currently available, its potent preclinical activity and favorable in vivo safety profile warrant its continued development towards clinical evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Induction of endoplasmic reticulum stress by aminosteroid derivative this compound leads to tumor regression in PANC-1 xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminosteroid this compound Decreases Cell Proliferation of All Breast Cancer Molecular Subtypes, Alone and in Combination with Breast Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Induction of Endoplasmic Reticulum Stress-Mediated Apoptosis by Aminosteroid this compound Efficiently Blocks the Growth of PC-3 Cancer Cells and Tumors Resistant or Not to Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

RM-581: A Technical Guide to its Function as an Endoplasmic Reticulum Stress Inducer

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM-581 is a synthetic aminosteroid (B1218566) derivative of mestranol (B1676317) that has emerged as a potent anti-cancer agent with a unique mechanism of action centered on the induction of endoplasmic reticulum (ER) stress.[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its role as an ER stress inducer, its effects on cancer cells, and the experimental methodologies used to characterize its activity. This compound has demonstrated significant antiproliferative effects across a range of cancer types, including breast, pancreatic, and prostate cancers, even in drug-resistant models.[1][4][5] Its ability to trigger apoptosis through the Unfolded Protein Response (UPR) pathway makes it a compelling candidate for further investigation and therapeutic development.[3][6]

Core Mechanism: Induction of Endoplasmic Reticulum Stress

The primary mechanism of action of this compound is the induction of ER stress, a condition that arises from the accumulation of unfolded or misfolded proteins in the ER lumen.[6] This disruption of ER homeostasis activates a complex signaling network known as the Unfolded Protein Response (UPR).[7] The UPR initially aims to restore ER function but can trigger apoptosis if the stress is severe or prolonged.[7] this compound has been shown to upregulate key markers of ER stress-induced apoptosis, including:

-

BIP/GRP78 (Binding Immunoglobulin Protein/Glucose-Regulated Protein 78): A central regulator of the UPR, its upregulation is a hallmark of ER stress.[1][4]

-

CHOP (C/EBP Homologous Protein): A key transcription factor that mediates apoptosis under conditions of prolonged ER stress.[1][4][6]

-

HERP (Homocysteine-inducible ER protein): An ER stress-inducible protein involved in the degradation of misfolded proteins.[4][8]

Studies have demonstrated that treatment of cancer cells with this compound leads to a significant increase in the expression of these markers, confirming its role as an ER stress aggravator.[1][4][5]

Quantitative Data on this compound Activity

The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast (Luminal A) | 2.8 | [1] |

| PANC-1 | Pancreatic | 3.9 | [4] |

| PC-3 | Prostate (Androgen-Independent) | Not specified, but potent activity reported | [2][5] |

| MCF10A | Normal Breast | 17.1 | [1] |

| JIMT-1 | Breast (Trastuzumab-Resistant) | 12.3 | [1] |

This table summarizes key IC50 values reported in the literature. For a comprehensive list across all tested cell lines, please refer to the cited publications.

Furthermore, studies have shown time-dependent increases in the mRNA levels of ER stress markers following this compound treatment. For instance, in PC-3 prostate cancer cells treated with 5 µM of this compound, the expression of BIP and HERP increased up to 4-fold after 18 hours, while CHOP expression showed a more dramatic elevation of up to 8-fold.[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches related to this compound, the following diagrams are provided.

Caption: Proposed signaling pathway of this compound-induced ER stress leading to apoptosis.

Caption: General experimental workflow for evaluating the effects of this compound.

Key Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound. For specific details, researchers should consult the primary literature.

Cell Proliferation Assay (e.g., Sulforhodamine B - SRB Assay)

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.

-

Washing: Wash away the unbound dye.

-

Solubilization: Solubilize the bound dye with a Tris-base solution.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm) to determine cell density.

-

Analysis: Calculate the IC50 value from the dose-response curve.

RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)

-

Cell Treatment: Treat cells with the desired concentration of this compound for various time points (e.g., 0, 3, 6, 12, 24 hours).[6]

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform quantitative PCR using specific primers for target genes (e.g., BIP, CHOP, HERP) and a housekeeping gene (e.g., GAPDH, HPRT1).[6]

-

Analysis: Analyze the relative gene expression using the ΔΔCt method.

Western Blot Analysis

-

Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., BIP, CHOP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., PANC-1, PC-3) into the flank of immunodeficient mice.[4][5]

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Treatment: Administer this compound orally or via another appropriate route at various doses (e.g., 10-60 mg/kg/day).[4]

-

Monitoring: Monitor tumor volume and the general health of the mice (e.g., body weight, behavior) regularly.[4]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

This compound is a promising anti-cancer agent that effectively induces ER stress-mediated apoptosis in a variety of cancer models, including those resistant to standard therapies.[1][5] Its oral bioavailability and successful tumor regression in in vivo models further underscore its therapeutic potential.[3][4] Future research should focus on elucidating the precise molecular targets of this compound within the ER and the UPR pathway. Additionally, combination studies with other chemotherapeutic agents are warranted, as synergistic effects have already been observed with taxanes and anti-HER2 therapies.[1][10] A deeper understanding of its metabolic stability and potential off-target effects will also be crucial for its clinical translation.[11]

References

- 1. Aminosteroid this compound Decreases Cell Proliferation of All Breast Cancer Molecular Subtypes, Alone and in Combination with Breast Cancer Treatments [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Induction of endoplasmic reticulum stress by aminosteroid derivative this compound leads to tumor regression in PANC-1 xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of Endoplasmic Reticulum Stress-Mediated Apoptosis by Aminosteroid this compound Efficiently Blocks the Growth of PC-3 Cancer Cells and Tumors Resistant or Not to Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminosteroid this compound Decreases Cell Proliferation of All Breast Cancer Molecular Subtypes, Alone and in Combination with Breast Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Induction of Endoplasmic Reticulum Stress-Mediated Apoptosis by Aminosteroid this compound Efficiently Blocks the Growth of PC-3 Cancer Cells and Tumors Resistant or Not to Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminosteroid this compound Decreases Cell Proliferation of All Breast Cancer Molecular Subtypes, Alone and in Combination with Breast Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

RM-581: A Technical Guide to Its Pro-Apoptotic Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

RM-581 is a novel aminosteroid (B1218566) derivative demonstrating significant potential as an anti-cancer therapeutic agent. Its primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, which subsequently triggers apoptosis in a variety of cancer cell lines, including those resistant to standard chemotherapies. This technical guide provides a comprehensive overview of the core scientific findings related to this compound's pro-apoptotic effects, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its preclinical evaluation. Visualizations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its cellular and molecular interactions.

Introduction

The development of novel anti-cancer agents with unique mechanisms of action is crucial to overcome the challenges of drug resistance and to improve patient outcomes. This compound has emerged from a new class of aminosteroid derivatives as a promising preclinical candidate. It has shown potent cytotoxic activity against a range of cancer cell lines, including pancreatic, prostate, and breast cancers.[1][2][3] A key differentiator for this compound is its ability to induce apoptosis through the aggravation of endoplasmic reticulum (ER) stress, a pathway that is often dysregulated in cancer cells and represents a promising therapeutic target. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound's role in inducing cancer cell apoptosis.

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

The principal mechanism by which this compound induces apoptosis is through the initiation of the Unfolded Protein Response (UPR) as a consequence of ER stress. The ER is a critical organelle for protein folding and secretion, and the accumulation of unfolded or misfolded proteins within its lumen triggers a state of stress.[4] this compound has been shown to induce ER stress, leading to the activation of the UPR.[2][5]

The UPR is a complex signaling network that initially aims to restore ER homeostasis. However, under prolonged or severe stress, the UPR switches from a pro-survival to a pro-apoptotic response. This compound treatment leads to the upregulation of key ER stress markers, including:

-

Binding Immunoglobulin Protein (BiP), also known as GRP78: An ER-resident chaperone that is a master regulator of the UPR.[2]

-

C/EBP homologous protein (CHOP), also known as GADD153: A transcription factor that plays a central role in mediating ER stress-induced apoptosis.[2][4]

-

Homocysteine-inducible ER protein with ubiquitin-like domain 1 (HERPUD1): A component of the ER-associated degradation (ERAD) pathway that is upregulated during ER stress.[1]

The sustained activation of these markers by this compound ultimately pushes the cancer cell towards a pro-apoptotic fate.

Signaling Pathway Diagram

References

- 1. Chemical stresses fail to mimic the unfolded protein response resulting from luminal load with unfolded polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aminosteroid RM-581

For Researchers, Scientists, and Drug Development Professionals

Abstract

RM-581 is a synthetic aminosteroid (B1218566) derivative that has demonstrated significant potential as an anticancer agent. Structurally, it is characterized by a mestranol (B1676317) (estrane) core with a quinoline-proline-piperazine side chain appended at the 2-position.[1] This modification confers potent cytotoxic activity against a range of cancer cell lines, including those resistant to standard chemotherapies. The primary mechanism of action for this compound is the induction of endoplasmic reticulum (ER) stress, which subsequently leads to apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the aminosteroid structure of this compound, its synthesis, mechanism of action, and preclinical anticancer activity.

Core Structure and Synthesis

This compound is a derivative of mestranol, featuring a complex side chain at the C2 position of the steroidal A-ring. This side chain consists of a quinoline (B57606) moiety linked to a proline residue, which is further connected to a piperazine (B1678402) ring attached to the steroid core.[4] The presence of this side chain is crucial for its biological activity.

Multi-gram Synthetic Route

A scalable, multi-gram synthesis of this compound has been developed, avoiding the use of toxic reagents and multiple chromatographic purifications, making it suitable for late preclinical and clinical trial supply.[4] The overall yield of this seven-step synthesis is 15% from estrone (B1671321).[4]

Experimental Protocol: Synthesis of this compound [4]

A detailed, step-by-step protocol for the synthesis of this compound is outlined below, starting from commercially available estrone.

-

Synthesis of 2,4-Dibromo-3-hydroxyestra-1(10),2,4-trien-17-one (5): To a solution of estrone in dichloromethane (B109758) at 0°C under an argon atmosphere, N-bromosuccinimide (NBS) is slowly added. The reaction is allowed to warm to room temperature and stirred for 24 hours.

-

Synthesis of 4-Bromo-3-hydroxy-2-nitroestra-1(10),2,4-trien-17-one (6): The dibrominated intermediate is treated with an aqueous solution of sodium nitrite (B80452) (10%) in acetic acid at room temperature for 30 minutes.

-

Synthesis of 4-Bromo-3-methoxy-2-nitroestra-1(10),2,4-trien-17-one (7): The nitro derivative is methylated using methyl iodide and cesium carbonate in acetonitrile, refluxed for 2 days.

-

Synthesis of 2-Amino-3-methoxy-estra-1(10),2,4-trien-17-one (8): The nitro group is reduced to a primary amine via hydrogenation using palladium hydroxide (B78521) on charcoal (20%) in a methanol/dichloromethane mixture overnight.

-

Synthesis of 3-Methoxy-2-piperazin-1-yl-estra-1(10),2,4-trien-17-one (3): The aniline (B41778) intermediate is reacted with bis-(2-chloroethyl)amine hydrochloride in 1-butanol (B46404) at 135°C for 4 days to form the piperazine ring.

-

Synthesis of 17α-Ethynyl-3-methoxy-2-piperazine-estra-1(10),2,4-trien-17β-ol (4): The ketone at C17 is ethynylated using lithium acetylide-ethylenediamine complex in anhydrous dimethylsulfoxide (DMSO) at room temperature.

-

Synthesis of this compound: The final step involves the N-acylation of the piperazine with 1-(quinolin-2-ylcarbonyl)-L-proline TFA salt using the coupling agent COMU and diisopropylethylamine (DIPEA) in anhydrous dimethylformamide (DMF) at room temperature for 1 hour.[1]

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

This compound exerts its anticancer effects by inducing stress in the endoplasmic reticulum (ER), a critical organelle for protein folding and cellular homeostasis.[3][5] This ER stress triggers the Unfolded Protein Response (UPR), and when the stress is prolonged or severe, it leads to apoptosis (programmed cell death).[2]

Key molecular markers of ER stress, including Binding Immunoglobulin Protein (BiP/GRP78), C/EBP homologous protein (CHOP), and Herpud1 (HERP), are significantly upregulated upon treatment with this compound.[2][6] CHOP is a key transcription factor that promotes the expression of pro-apoptotic genes.[5]

Quantitative Data

In Vitro Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PANC-1 | Pancreatic | 0.83 | [7] |

| MIACaPa2 | Pancreatic | 0.45 | [7] |

| L3.6 | Pancreatic | 2.10 | [7] |

| CAPAN-1 | Pancreatic | 0.78 | [7] |

| BxPC3 | Pancreatic | 5.75 | [7] |

| Pan02 | Pancreatic (murine) | 1.77 | [7] |

| PC-3 | Prostate | ~5 | [2] |

| LAPC-4 | Prostate | - | [8] |

| VCaP | Prostate | - | [8] |

| 22Rv1 | Prostate | - | [8] |

| MCF-7 | Breast (Luminal A) | 3.7 | [9] |

| T-47D | Breast (Luminal A) | 0.61 | [10] |

In Vivo Antitumor Efficacy

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth.

| Xenograft Model | Cancer Type | Dose and Administration | Tumor Growth Inhibition | Reference |

| PANC-1 | Pancreatic | 10 mg/kg/day (oral) | 11% | [7] |

| PANC-1 | Pancreatic | 40 mg/kg/day (oral) | 54% | [7] |

| PANC-1 | Pancreatic | 80 mg/kg/day (oral) | 76% | [7] |

| PANC-1 | Pancreatic | 60 mg/kg/day (oral) | Full tumor regression | [11] |

| PC-3 | Prostate | 15 mg/kg/day (oral) | Significant inhibition | [12] |

| LAPC-4 | Prostate | 3, 10, 30 mg/kg/day (oral) | Dose-dependent inhibition | [8] |

Metabolic Stability

The metabolic stability of this compound has been assessed in mouse and human liver microsomes.

| Species | Microsome Type | Half-life (min) | Reference |

| Mouse | Liver Microsomes | 14 | [13] |

| Human | Liver Microsomes | 15 | [13] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., from 0.01 to 100 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Western Blotting for ER Stress Markers

This protocol is used to detect the expression levels of specific proteins, such as BiP and CHOP.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BiP, CHOP, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired doses and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Study Termination: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology or Western blotting).

Conclusion

The aminosteroid this compound is a promising anticancer agent with a well-defined structure and a unique mechanism of action involving the induction of ER stress-mediated apoptosis. Its potent in vitro and in vivo activity against various cancer types, coupled with a scalable synthetic route, positions it as a strong candidate for further clinical development. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Induction of endoplasmic reticulum stress by aminosteroid derivative this compound leads to tumor regression in PANC-1 xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. atlasofscience.org [atlasofscience.org]

- 12. Induction of Endoplasmic Reticulum Stress-Mediated Apoptosis by Aminosteroid this compound Efficiently Blocks the Growth of PC-3 Cancer Cells and Tumors Resistant or Not to Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

RM-581: A Promising Aminosteroid Derivative for Pancreatic Cancer Therapy

A Technical Whitepaper on the Preclinical Therapeutic Potential of RM-581

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic cancer remains one of the most lethal malignancies, with limited effective therapeutic options. The aminosteroid (B1218566) derivative this compound has emerged as a promising preclinical candidate, demonstrating potent and selective anticancer activity in pancreatic cancer models. This document provides a comprehensive technical overview of the core preclinical data supporting the therapeutic potential of this compound. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction

The high mortality rate of pancreatic cancer underscores the urgent need for novel therapeutic strategies.[1] this compound, an aminosteroid derivative with an estrane (B1239764) backbone, has shown significant promise in preclinical studies.[1][2][3] This compound has demonstrated potent cytotoxic activity against various cancer cell lines, including those resistant to standard chemotherapies.[2][4][5] This whitepaper consolidates the existing preclinical evidence for this compound in the context of pancreatic cancer, providing a detailed resource for researchers and drug development professionals.

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

This compound's primary mechanism of action is the induction of endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[1][2][6] The ER is a critical organelle for protein folding and lipid biosynthesis.[2] In the high-stress tumor microenvironment of pancreatic cancer, cancer cells are already under a heightened level of ER stress.[1] this compound acts as an ER stress aggravator, pushing the cancer cells beyond their adaptive capacity and triggering programmed cell death.[1][2]

This induction of ER stress is confirmed by the upregulation of key ER stress-apoptosis markers, including Binding Immunoglobulin Protein (BIP), C/EBP homologous protein (CHOP), and homocysteine-inducible, endoplasmic reticulum stress-inducible, ubiquitin-like domain member 1 (HERP).[7] Studies have also indicated that this compound may disrupt lipid homeostasis, further contributing to its anticancer effects.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in pancreatic cancer models.

Table 1: In Vitro Antiproliferative Activity of this compound in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index (SI) vs. Normal Pancreatic Cells | Reference |

| PANC-1 | 3.9 | 12.8 | [7] |

| BxPC3 | Data not specified | Data not specified | [7] |

| Hs766T | Data not specified | Data not specified | [7] |

Table 2: In Vivo Efficacy of this compound in a PANC-1 Xenograft Model

| Dosage | Administration Route | Outcome | Toxicity | Reference |

| 10-60 mg/kg/day | Oral | Full reduction of pancreatic tumor growth | No signs of toxicity (animal weight, behavior, histology) | [1][7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound in pancreatic cancer.

In Vitro Cell Proliferation Assay

-

Cell Lines: Human pancreatic cancer cell lines BxPC3, Hs766T, and PANC-1 were utilized.[7] Normal pancreatic cells were used as a control for selectivity analysis.[7]

-

Treatment: Cells were incubated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Analysis: Cell proliferation was assessed to determine the half-maximal inhibitory concentration (IC50) values. The exact method for assessing proliferation (e.g., MTT assay, crystal violet staining) is not detailed in the provided abstracts but is a standard technique.

Western Blot Analysis for ER Stress Markers

-

Cell Line: PANC-1 cells were used to investigate the mechanism of action.[7]

-

Treatment: Cells were treated with this compound.

-

Procedure:

-

Cell lysates were collected after treatment.

-

Proteins were separated by SDS-PAGE.

-

Proteins were transferred to a membrane.

-

The membrane was incubated with primary antibodies specific for ER stress markers (BIP, CHOP, HERP).

-

The membrane was then incubated with a secondary antibody.

-

Protein bands were visualized to determine the expression levels of the target proteins.

-

In Vivo Xenograft Model

-

Animal Model: Nude mice were used for the xenograft studies.[1][7]

-

Tumor Implantation: Human pancreatic cancer cells (PANC-1) were implanted subcutaneously or orthotopically in the mice.[6][7]

-

Treatment: Once tumors reached a palpable size, mice were treated with this compound at doses ranging from 10-60 mg/kg/day.[7] The compound was administered orally.[1][7] A vehicle control group was also included.[1]

-

Monitoring: Tumor size and animal weight were monitored regularly throughout the study.[1][7]

-

Endpoint Analysis: At the end of the study, tumors were excised and weighed. Histological analysis of major organs (e.g., liver, kidney, intestines) was performed to assess for any signs of toxicity.[1]

Safety and Selectivity

A crucial aspect of this compound's therapeutic potential is its selectivity for cancer cells over normal cells.[7] In vitro studies demonstrated a significantly higher selectivity index for this compound in PANC-1 cells compared to another aminosteroid derivative, RM-133.[7] Furthermore, in vivo studies in mice showed no signs of toxicity at therapeutic doses, as evidenced by stable animal weight, normal behavior, and no histological abnormalities in major organs.[1][7]

Conclusion and Future Directions

The preclinical data for this compound strongly support its continued development as a therapeutic agent for pancreatic cancer. Its unique mechanism of action, potent in vitro and in vivo efficacy, and favorable safety profile make it a compelling candidate. Future research should focus on:

-

Elucidating the complete molecular pathway: A more detailed understanding of the upstream targets of this compound that initiate the ER stress response is needed.

-

Combination therapy studies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies for pancreatic cancer could reveal more effective treatment regimens.

-

Pharmacokinetic and pharmacodynamic studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are necessary to optimize dosing and formulation for potential clinical trials.

-

Evaluation in more complex preclinical models: Testing this compound in patient-derived xenograft (PDX) models and genetically engineered mouse models (GEMMs) of pancreatic cancer would provide a more accurate prediction of its clinical efficacy.

References

- 1. atlasofscience.org [atlasofscience.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Induction of endoplasmic reticulum stress by aminosteroid derivative this compound leads to tumor regression in PANC-1 xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of Endoplasmic Reticulum Stress-Mediated Apoptosis by Aminosteroid this compound Efficiently Blocks the Growth of PC-3 Cancer Cells and Tumors Resistant or Not to Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

RM-581: A Novel Aminosteroid Demonstrating Potent Efficacy in Preclinical Prostate Cancer Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The aminosteroid (B1218566) derivative RM-581 has emerged as a promising therapeutic candidate for prostate cancer, demonstrating significant antitumor activity in a range of preclinical models. This technical guide provides a comprehensive overview of the efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols utilized in its evaluation. Notably, this compound induces potent endoplasmic reticulum (ER) stress-mediated apoptosis, exhibits synergistic effects with standard-of-care agents, and demonstrates efficacy in both androgen-dependent and castration-resistant prostate cancer models.

Introduction

Prostate cancer remains a significant global health challenge, with a substantial number of patients progressing to advanced, metastatic disease. While androgen deprivation therapy and second-generation androgen receptor (AR) antagonists have improved outcomes, the development of resistance is inevitable, necessitating novel therapeutic strategies. This compound, an aminosteroid derivative, has shown considerable promise by acting through a mechanism distinct from conventional hormonal therapies. This document serves as a technical resource for the scientific community, consolidating the current knowledge on this compound's efficacy and providing detailed methodological insights to facilitate further research and development.

Mechanism of Action: Endoplasmic Reticulum Stress-Mediated Apoptosis

This compound's primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[1][2] This process is initiated by the accumulation of this compound in the ER.[3] The resulting stress triggers the unfolded protein response (UPR), a signaling cascade aimed at restoring ER homeostasis. However, prolonged or overwhelming ER stress, as induced by this compound, shifts the UPR towards a pro-apoptotic outcome. This is characterized by the upregulation of key ER stress markers such as BIP/GRP78 and CHOP.[4] The induction of ER stress by this compound appears to be independent of the androgen receptor signaling pathway, suggesting its potential utility in castration-resistant prostate cancer (CRPC).[5][6]

Furthermore, this compound has been shown to disrupt lipid homeostasis, which is often dysregulated in prostate cancer.[3] Treatment with this compound leads to alterations in fatty acid and cholesterol metabolism, contributing to its anticancer effects.[3][5] Specifically, it has been observed to decrease intratumoral levels of cholesterol and fatty acids in PC-3 xenografts.[3]

In Vitro Efficacy

This compound has demonstrated potent antiproliferative activity across a panel of human prostate cancer cell lines, encompassing both androgen-dependent and androgen-independent models.

Data Presentation: Antiproliferative Activity of this compound

| Cell Line | Androgen Receptor Status | This compound IC50 (µM) | Reference |

| LAPC-4 | AR+ | 0.43 ± 0.13 | [5] |

| VCaP | AR+ | Potent Growth Blockade | [5][6] |

| 22Rv1 | AR+ | Potent Growth Blockade | [5][6] |

| LNCaP | AR+ | - | [3] |

| PC-3 | AR- | - | [5] |

| DU-145 | AR- | 4.4 | [5] |

Synergistic Effects with Standard-of-Care Agents

This compound exhibits synergistic antiproliferative effects when combined with current prostate cancer therapies. This suggests its potential for use in combination regimens to enhance therapeutic efficacy and overcome resistance.

| Cell Line | Combination | This compound IC50 (µM) | Combination IC50 (µM) | Reference |

| LAPC-4 | Enzalutamide | 0.56 | 0.12 (1:1 ratio) | [5] |

| LAPC-4 | Abiraterone | 0.56 | 0.16 (1:1 ratio) | [5] |

| PC-3 | Docetaxel | - | Synergistic Effect | [3] |

In Vivo Efficacy

The antitumor activity of this compound has been validated in vivo using xenograft models of human prostate cancer.

Data Presentation: In Vivo Tumor Growth Inhibition

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |

| LAPC-4 (intact nude mice) | This compound (3, 10, 30 mg/kg) | Oral, 6 days/week | Complete blockade of tumor growth | [5][6] |

| PC-3 (nude mice) | This compound (15 mg/kg) | Oral gavage | 65% blockade (superior to docetaxel) | [3] |

| Docetaxel-resistant PC-3 | This compound | - | Stopped tumor progression | [3] |

An important finding from in vivo studies is the accumulation of this compound in tumor tissue at concentrations 3.3 to 10 times higher than in plasma, suggesting preferential targeting of the tumor.[5][6]

Experimental Protocols

This section provides an overview of the methodologies employed in the preclinical evaluation of this compound.

Cell Lines and Culture Conditions

-

Androgen-Dependent Cell Lines: LAPC-4, VCaP, 22Rv1, LNCaP.

-

Androgen-Independent Cell Lines: PC-3, DU-145.

-

Culture Media: Specific media for each cell line (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Proliferation Assay

The antiproliferative activity of this compound is typically assessed using a crystal violet or MTT assay.

In Vivo Xenograft Studies

Animal studies are conducted in accordance with institutional guidelines for animal care and use.

-

Cell Implantation: Human prostate cancer cells (e.g., LAPC-4 or PC-3) are subcutaneously injected into the flanks of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. This compound is administered orally via gavage at specified doses and schedules.

-

Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration. Tumors are excised, weighed, and may be used for further analysis (e.g., biomarker analysis, drug concentration measurement).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Induction of Endoplasmic Reticulum Stress-Mediated Apoptosis by Aminosteroid this compound Efficiently Blocks the Growth of PC-3 Cancer Cells and Tumors Resistant or Not to Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of Endoplasmic Reticulum Stress-Mediated Apoptosis by Aminosteroid this compound Efficiently Blocks the Growth of PC-3 Cancer Cells and Tumors Resistant or Not to Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminosteroid this compound Decreases Cell Proliferation of All Breast Cancer Molecular Subtypes, Alone and in Combination with Breast Cancer Treatments [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminosteroid RM-581: A Deep Dive into its Anticancer Effects on Breast Cancer Cell Lines

An In-depth Technical Guide for Researchers and Drug Development Professionals

The aminosteroid (B1218566) derivative RM-581 has emerged as a potent anticancer agent with significant activity against various breast cancer subtypes. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to the effects of this compound on breast cancer cell lines, based on preclinical research.

Core Mechanism of Action: Induction of Endoplasmic Reticulum Stress

This compound, a derivative of mestranol, exerts its anticancer effects primarily by acting as an endoplasmic reticulum (EnR) stress aggravator.[1][2][3][4][5] This targeted action disrupts cellular homeostasis and triggers apoptosis, or programmed cell death, in cancer cells. The mechanism has been observed to be effective even in cancer cell lines that have developed resistance to other chemotherapeutic agents.[1][3]

The accumulation of unfolded proteins in the EnR lumen, induced by this compound, activates the unfolded protein response (UPR).[1] While the UPR initially aims to restore cellular homeostasis, prolonged stress leads to a pro-death signal.[1] Key markers of EnR stress-induced apoptosis, such as Binding Immunoglobulin Protein (BIP/GRP78) and C/EBP homologous protein (CHOP), are significantly upregulated upon treatment with this compound.[1][2][3][4] This disruption of protein folding and processing ultimately leads to the demise of the cancer cell.

Furthermore, this compound has been shown to disrupt lipid homeostasis, another critical function of the EnR, contributing to its overall cytotoxic effect on cancer cells.[1][2][4]

Quantitative Efficacy Across Breast Cancer Subtypes

This compound has demonstrated a potent antiproliferative effect across a wide spectrum of breast cancer cell lines, representing all major molecular subtypes: Luminal A, Luminal B, HER2-positive, and Triple-Negative Breast Cancer (TNBC).[1][4] Its efficacy extends to metastatic TNBC cell lines, a particularly challenging subtype to treat.[1]

Antiproliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) values of this compound were determined in various breast cancer cell lines through proliferation assays. The cells were treated with increasing doses of this compound for a specified duration, and cell viability was measured.

| Cell Line | Molecular Subtype | IC50 (µM) |

| MCF7 | Luminal A | ~1 |

| BT-474 | Luminal B | ~10 |

| MDA-MB-453 | HER2-positive | ~10 |

| MDA-MB-468 | TNBC | ~0.1 |

| MDA-MB-231 | TNBC | ~1 |

| SUM149PT | TNBC | ~5 |

| BT-549 | TNBC | ~1 |

Note: The IC50 values are approximate and derived from graphical representations in the source material. For precise values, refer to the original publication.

Synergistic Effects with Standard Therapies

This compound exhibits enhanced anticancer activity when used in combination with existing breast cancer treatments, suggesting its potential to improve current therapeutic regimens and overcome drug resistance.[1][2][4]

-

HER2-Positive Breast Cancer: In combination with trastuzumab or trastuzumab-emtansine, this compound showed an enhanced antiproliferative effect in HER2-positive cell lines.[1][2][4]

-

Triple-Negative Breast Cancer (TNBC): When combined with taxanes such as docetaxel (B913) or paclitaxel, this compound significantly improved the antiproliferative effects of these chemotherapy drugs in TNBC cell lines.[1][2][4]

| Combination Therapy | Target Cell Lines | Observed Effect |

| This compound + Trastuzumab / Trastuzumab-emtansine | HER2-positive | Enhanced anticancer effect |

| This compound + Docetaxel / Paclitaxel | TNBC | Improved antiproliferative effect of both this compound and taxanes |

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the effects of this compound on breast cancer cell lines.

Cell Lines and Culture

A panel of breast cancer cell lines representing different molecular subtypes were utilized.[2] These include, but are not limited to: MCF7 (Luminal A), BT-474 (Luminal B), JIMT-1 and MDA-MB-453 (HER2-positive), and MDA-MB-231, BT-549, SUM159PT, MDA-MB-468, and SUM149PT (TNBC).[2] Additionally, metastatic TNBC-derivative cell lines such as MDA-BoM-1833, MDA-BoM-1834, and MDA-MB-231-BR were also studied.[2] A non-tumorigenic epithelial cell line, MCF10A, was used as a control.[2] All cell lines were maintained in their respective recommended culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO2 humidified atmosphere.

Proliferation Assay (2D Culture)

References

- 1. Aminosteroid this compound Decreases Cell Proliferation of All Breast Cancer Molecular Subtypes, Alone and in Combination with Breast Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aminosteroid this compound Decreases Cell Proliferation of All Breast Cancer Molecular Subtypes, Alone and in Combination with Breast Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Aminosteroid RM-581: A Technical Guide to its Early-Stage Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM-581 is a synthetic aminosteroid (B1218566) derivative that has demonstrated significant potential as an anticancer agent in early-stage research.[1][2] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its assessment. The information presented is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

This compound's primary mechanism of anticancer activity is the induction of endoplasmic reticulum stress (ERS), leading to apoptosis in cancer cells.[1][3] The endoplasmic reticulum is a critical organelle for protein folding and lipid biosynthesis, and its disruption can trigger programmed cell death.[3] this compound has been shown to accumulate in the ER of cancer cells, suggesting a direct interaction with ER proteins that initiates the unfolded protein response (UPR) and subsequent apoptosis.[3][4][5] This is supported by the observed upregulation of key ERS-induced apoptosis markers such as Binding Immunoglobulin Protein (BIP/GRP78) and C/EBP homologous protein (CHOP).[6][7] Furthermore, this compound has been found to disrupt lipid homeostasis, which is consistent with its effects on the ER.[6][8][9]

dot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Aminosteroid this compound Decreases Cell Proliferation of All Breast Cancer Molecular Subtypes, Alone and in Combination with Breast Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Induction of Endoplasmic Reticulum Stress-Mediated Apoptosis by Aminosteroid this compound Efficiently Blocks the Growth of PC-3 Cancer Cells and Tumors Resistant or Not to Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Aminosteroid Derivative RM-581: A Technical Guide to its Impact on Lipid Biosynthesis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminosteroid (B1218566) derivative RM-581 has emerged as a promising anti-cancer agent that induces endoplasmic reticulum (ER) stress, leading to apoptosis in various cancer cell lines. A significant aspect of its mechanism of action involves the disruption of lipid homeostasis, a critical metabolic pathway for cancer cell proliferation and survival. This technical guide provides an in-depth analysis of this compound's effects on lipid biosynthesis, presenting quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways.

Quantitative Impact of this compound on Cancer Cell Viability and Lipid Metabolism

This compound exhibits potent cytotoxic effects across a range of cancer cell lines. Its impact extends to the significant alteration of key components of lipid biosynthesis.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PC-3 | Prostate Cancer | ~0.5 - 1.0 | [1] |

| LAPC-4 | Prostate Cancer | 0.43 ± 0.13 | [2][3] |

| VCaP | Prostate Cancer | Not specified | [2] |

| 22Rv1 | Prostate Cancer | Not specified | [2] |

| MCF7 | Breast Cancer (Luminal A) | Not specified | [4] |

| BT-474 | Breast Cancer (Luminal B) | Not specified | [4] |

| MDA-MB-453 | Breast Cancer (HER2+) | Not specified | [4] |

| MDA-MB-468 | Breast Cancer (TNBC) | Not specified | [4] |

| MDA-MB-231 | Breast Cancer (TNBC) | Not specified | [4] |

| SUM149PT | Breast Cancer (TNBC) | Not specified | [4] |

| PANC-1 | Pancreatic Cancer | Not specified | [4] |

Table 2: Effect of this compound on Lipid Metabolism Gene Expression and Lipid Levels

| Parameter | Cancer Model | Treatment Details | Observed Effect | Citation |

| Gene Expression | ||||

| HMGCR mRNA | PC-3 cells | 5 µM this compound for 6, 12, 18h | Time-dependent decrease | [4] |

| FASN mRNA | PC-3 cells | 5 µM this compound for 6, 12, 18h | Time-dependent decrease | [4] |

| SCD mRNA | Breast cancer cell lines | IC50 concentration for 3-24h | General decrease | [5] |

| Lipid Levels | ||||

| Intratumoral Cholesterol | PC-3 xenografts | Not specified | 19% decrease | [1] |

| Intratumoral Fatty Acids | PC-3 xenografts | Not specified | 22% decrease | [1] |

| Saturated Fatty Acids | LAPC-4 xenografts | 3, 10, 30 mg/kg orally | 7-11% increase | [2] |

| Unsaturated Fatty Acids | LAPC-4 xenografts | 3, 10, 30 mg/kg orally | 21-28% increase | [2] |

| Palmitic Acid | LAPC-4 xenografts | Not specified | 16% increase | [2] |

| Oleic Acid | LAPC-4 xenografts | Not specified | 34% increase | [2] |

| Linoleic Acid | LAPC-4 xenografts | Not specified | 56% increase | [2] |

Signaling Pathway: this compound-Induced ER Stress and SREBP-Mediated Lipid Dysregulation

This compound's primary mechanism of action is the induction of ER stress.[1] This cellular stress response, in turn, impacts the master regulators of lipid metabolism, the Sterol Regulatory Element-Binding Proteins (SREBPs). The Unfolded Protein Response (UPR) is a set of signaling pathways activated by ER stress, primarily through three transmembrane sensors: PERK, IRE1α, and ATF6.[6][7][8] Activation of these sensors can lead to the cleavage and activation of SREBPs, which then translocate to the nucleus and regulate the transcription of genes involved in cholesterol and fatty acid biosynthesis.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is a representative method for determining the IC50 values of this compound.

-

Cell Seeding:

-

Harvest cancer cells and perform a cell count.

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, and 30 µM).[9]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).[11]

-

Incubate the plate for the desired exposure time (e.g., 72 hours).

-

-

MTT Addition and Formazan (B1609692) Solubilization:

-

After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for an additional 2-4 hours at 37°C.

-

Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.[11]

-

Quantitative Reverse Transcription-Polymerase Chain Reaction (RT-qPCR)

This protocol details the methodology used to assess the impact of this compound on the mRNA expression of lipid biosynthesis genes.

-

RNA Extraction and cDNA Synthesis:

-

Treat cancer cells (e.g., PC-3) with the desired concentration of this compound (e.g., 5 µM) for various time points (e.g., 6, 12, 18 hours).

-

Extract total RNA from the cells using a suitable reagent like TRIzol.

-

Synthesize cDNA from the total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit).[10]

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture using a SYBR Green supermix (e.g., iQ SYBR Green Supermix).[10]

-

Use specific primers for the target genes (e.g., HMGCR, FASN) and a reference gene (e.g., β-actin or GAPDH).

-

Perform the qPCR analysis using a real-time PCR system.

-

-

Data Analysis:

-

Normalize the expression of the target genes to the reference gene.

-

Calculate the fold change in gene expression in this compound-treated cells compared to untreated controls.[10]

-

Lipid Extraction and Quantification from Tumor Xenografts

This protocol provides a framework for analyzing changes in lipid composition in tumors from animal models treated with this compound.

-

Sample Preparation:

-

Excise tumors from control and this compound-treated mice.

-

Homogenize the tumor tissue.

-

-

Lipid Extraction (Modified Folch Method):

-

Extract lipids from the homogenized tissue using a chilled solution of methanol/chloroform (1:2 v/v), often supplemented with an antioxidant like butylated hydroxytoluene (BHT) to prevent lipid oxidation.

-

Add water to the mixture to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Quantification (e.g., by Gas Chromatography-Mass Spectrometry - GC-MS):

-

For fatty acid analysis, derivatize the fatty acids to fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs or total lipid extract by GC-MS.

-

Identify and quantify individual lipid species by comparing their retention times and mass spectra to known standards.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound.

Conclusion

This compound represents a novel therapeutic strategy for cancer treatment by inducing ER stress and subsequently disrupting lipid biosynthesis. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the multifaceted anti-cancer properties of this promising aminosteroid derivative. Further elucidation of the precise molecular interactions between this compound and the components of the UPR and lipid metabolic pathways will be crucial for its clinical development.

References

- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Multigram Synthetic Route to this compound, an Orally Active Aminosteroid Derivative Against Several Types of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Thiazole Linked Imidazo[2,1-<i>b</i>]Thiazoles as Anticancer Agents [ouci.dntb.gov.ua]

- 7. Aminosteroid this compound Decreases Cell Proliferation of All Breast Cancer Molecular Subtypes, Alone and in Combination with Breast Cancer Treatments [mdpi.com]

- 8. Alpinumisoflavone Exhibits the Therapeutic Effect on Prostate Cancer Cells by Repressing AR and Co-Targeting FASN- and HMGCR-Mediated Lipid and Cholesterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of lipid extraction and analytical protocols for UHPLC-ESI-HRMS-based lipidomic analysis of adherent mammalian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

RM-581: A Deep Dive into its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM-581 is a novel aminosteroid (B1218566) derivative that has demonstrated significant anti-cancer properties in preclinical studies. Its mechanism of action primarily revolves around the induction of endoplasmic reticulum (ER) stress, ultimately leading to apoptotic cell death in various cancer cell types, including pancreatic, prostate, and breast cancers.[1][2] This technical guide provides a comprehensive overview of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism: Induction of Endoplasmic Reticulum Stress

The primary mechanism of action of this compound is the induction of the Unfolded Protein Response (UPR) or Endoplasmic Reticulum (ER) stress.[2][3] The ER is a critical organelle responsible for protein folding and modification. When the folding capacity of the ER is overwhelmed, a state of "ER stress" ensues, activating the UPR. The UPR initially aims to restore homeostasis, but if the stress is prolonged or severe, it triggers apoptosis. This compound has been shown to be an ER-stress aggravator, pushing cancer cells towards this apoptotic fate.[2][4]

Key Markers of this compound-Induced ER Stress

Several key protein markers are upregulated in response to ER stress induced by this compound. These include:

-

Binding Immunoglobulin Protein (BiP), also known as GRP78: A central regulator of the UPR, BiP is a chaperone protein that is upregulated to assist in protein folding.[2]

-

C/EBP homologous protein (CHOP), also known as GADD153: A transcription factor that is strongly induced during prolonged ER stress and plays a critical role in mediating apoptosis.[2][5]

-

Homocysteine-inducible ER protein (HERP): Another marker of the UPR, its expression is increased in response to ER stress.[1][5]

Quantitative Effects of this compound on ER Stress Markers

The following table summarizes the quantitative data on the upregulation of ER stress markers in different cancer cell lines upon treatment with this compound.

| Cell Line | Treatment | Marker | Fold Increase | Time Point | Reference |

| PANC-1 (Pancreatic) | 4 µM this compound | BiP | ~2.5 | 24h | [1] |

| PANC-1 (Pancreatic) | 4 µM this compound | CHOP | ~4.0 | 24h | [1] |

| PANC-1 (Pancreatic) | 4 µM this compound | HERP | ~3.5 | 24h | [1] |

| PC-3 (Prostate) | 5 µM this compound | BiP | ~4.0 | 18h | [5] |

| PC-3 (Prostate) | 5 µM this compound | CHOP | ~8.0 | 18h | [5] |

| PC-3 (Prostate) | 5 µM this compound | HERP | ~4.0 | 18h | [5] |

| Breast Cancer Cell Lines | IC50 | BiP | >2-fold | 24h | [2] |

| Breast Cancer Cell Lines | IC50 | CHOP | >2-fold | 24h | [2] |

Signaling Pathway Diagram: this compound and ER Stress-Induced Apoptosis

Caption: this compound induces ER stress, leading to the upregulation of BiP, CHOP, and HERP, ultimately promoting apoptosis.

Impact on Lipid Biosynthesis

In addition to its primary effect on ER stress, this compound has been observed to affect lipid biosynthesis pathways, specifically the mevalonate (B85504) and fatty acid synthesis pathways.[3] This suggests a broader impact on cellular metabolism, which is often dysregulated in cancer cells.

Downregulation of Key Lipid Synthesis Genes

Studies have shown that this compound treatment can lead to a decrease in the expression of genes involved in cholesterol and fatty acid biosynthesis. In vivo studies with PC-3 xenografts showed a reduction in intratumoral levels of cholesterol and fatty acids.[3]

Signaling Pathway Diagram: this compound's Effect on Lipid Metabolism

Caption: this compound downregulates the expression of genes in the mevalonate and fatty acid synthesis pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the analysis of this compound's effects.

Cell Culture and Treatment

-

Cell Lines: PANC-1 (human pancreatic carcinoma), PC-3 (human prostate adenocarcinoma), and various breast cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Cells are seeded in plates or flasks and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentration of this compound or vehicle control (DMSO).

RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)

This protocol is used to quantify the mRNA expression levels of ER stress and apoptosis markers.

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: qPCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (e.g., BiP, CHOP, HERP, Bcl-2, Bax) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis

This protocol is used to detect and quantify the protein levels of ER stress markers.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., BiP, CHOP) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.

Lipidomics Analysis

This protocol provides a general workflow for analyzing changes in the lipid profile of cells treated with this compound.

-

Lipid Extraction: Lipids are extracted from cell pellets using a modified Bligh-Dyer or Folch method with a chloroform/methanol/water solvent system.

-

Mass Spectrometry Analysis: The extracted lipids are analyzed by liquid chromatography-mass spectrometry (LC-MS) or direct-infusion mass spectrometry.

-

Data Analysis: The resulting data is processed using specialized software to identify and quantify individual lipid species. The changes in the levels of specific lipids or lipid classes between this compound-treated and control samples are then determined.

Experimental Workflow Diagram

Caption: A typical workflow for investigating the molecular effects of this compound on cancer cells.

Conclusion

This compound represents a promising anti-cancer agent that exerts its cytotoxic effects primarily through the induction of ER stress and subsequent apoptosis. Its ability to also modulate lipid biosynthesis pathways suggests a multi-faceted mechanism of action that could be advantageous in targeting the complex metabolic landscape of cancer cells. The detailed understanding of these signaling pathways, facilitated by the quantitative data and experimental protocols provided in this guide, is crucial for the continued development and potential clinical application of this compound and other ER stress-inducing compounds.

References

- 1. Induction of endoplasmic reticulum stress by aminosteroid derivative this compound leads to tumor regression in PANC-1 xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Aminosteroid this compound Decreases Cell Proliferation of All Breast Cancer Molecular Subtypes, Alone and in Combination with Breast Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of Endoplasmic Reticulum Stress-Mediated Apoptosis by Aminosteroid this compound Efficiently Blocks the Growth of PC-3 Cancer Cells and Tumors Resistant or Not to Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of RM-581

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multigram synthesis and purification of RM-581, an orally active aminosteroid (B1218566) derivative with demonstrated anticancer activity. The protocols described herein are based on a convergent synthetic route that avoids chromatographic purification, yielding high-purity crystalline this compound.[1]

Introduction

This compound is an aminosteroid derivative that has shown significant cytotoxic activities in various cancer models, including pancreatic, prostate, and breast cancers.[1][2][3] Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[2][4][5] The ability to synthesize and purify this compound in large quantities with high purity is crucial for further preclinical and clinical development. The following protocols detail an optimized synthetic route starting from commercially available estrone.[1]

Quantitative Data Summary